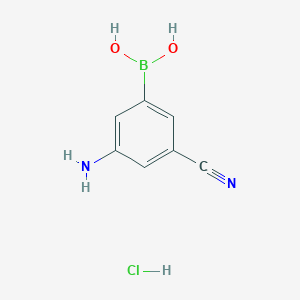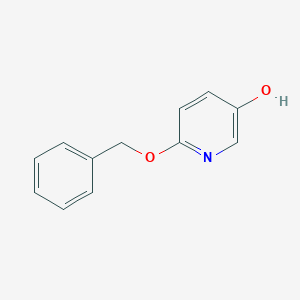
6-(Benzyloxy)pyridin-3-OL
説明
“6-(Benzyloxy)pyridin-3-OL” is a chemical compound with the molecular formula C12H11NO2 . It is a derivative of 3-Hydroxypyridine, which is isolated from Bamboo grass . 3-Hydroxypyridine derivatives are structural analogues of vitamin B6 and have a wide range of pharmacological properties .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a benzyloxy group attached to the 6th carbon and a hydroxyl group attached to the 3rd carbon . The InChI code for this compound isInChI=1S/C12H11NO2/c14-11-6-7-12 (13-8-11)15-9-10-4-2-1-3-5-10/h1-8,14H,9H2 . Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 201.22 g/mol . Other physical and chemical properties such as density, melting point, and boiling point were not found in the available resources.科学的研究の応用
1. Coordination Polymers and Photophysical Properties
- Application : A derivative of 6-(Benzyloxy)pyridin-3-OL, specifically 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, has been used in synthesizing lanthanide coordination compounds. These compounds demonstrate interesting photophysical properties, making them potentially useful in materials science and photonic applications. The complexes exhibit luminescence efficiencies and possess longer excited state lifetimes, indicating potential utility in light-emitting materials (Sivakumar et al., 2011).
2. Pyridinyl-containing Benzoxazine in Polymer Chemistry
- Application : Research on pyridinyl-containing benzoxazine, synthesized from derivatives of this compound, demonstrates unusual curing behaviors with epoxy resins. This finding suggests potential applications in the development of thermosetting polymers, which could have implications for various industrial applications, such as in coatings, adhesives, and composite materials (Lin et al., 2014).
3. Antimicrobial and Antioxidant Activity
- Application : Derivatives of this compound have shown potential in antimicrobial and antioxidant activities. This suggests their relevance in pharmaceutical research, particularly in the development of new antimicrobial agents and antioxidants (Flefel et al., 2018).
4. Novel Synthetic Methods and Intermediates
- Application : The compound has been used as a key intermediate in novel synthetic methods, such as in the synthesis of Moxifloxacin, an antibiotic. This underscores its importance in pharmaceutical synthesis and drug development (Pan Xian-hua, 2008).
5. Photodynamic Activity and DNA Interaction
- Application : Studies on BODIPY compounds, including derivatives of this compound, have revealed their potential in photodynamic therapy, particularly in treating colorectal cancer. These compounds exhibit promising photochemical properties and DNA interaction capabilities, which are critical for their effectiveness in photodynamic therapy (Barut et al., 2019).
作用機序
Target of Action
It is known that pyridin-3-ol derivatives, which 6-(benzyloxy)pyridin-3-ol is a part of, are structural analogues of vitamin b6 and have a wide range of pharmacological properties .
Biochemical Pathways
It is known that pyridin-3-ol derivatives can exhibit antioxidant properties , suggesting that they may interact with oxidative stress pathways.
Result of Action
Given its structural similarity to pyridin-3-ol derivatives, it may share similar effects, such as antioxidant properties .
Action Environment
It is known that the compound should be stored in a dry room at normal temperature , suggesting that moisture and temperature could affect its stability.
生化学分析
Biochemical Properties
6-(Benzyloxy)pyridin-3-OL plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and function. For instance, it may act as an inhibitor or activator, depending on the enzyme it interacts with. The nature of these interactions is crucial for understanding the compound’s role in biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact metabolic pathways, affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in their activity. It may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in alterations in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, even after its initial application .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. It is important to identify the threshold effects and any toxic or adverse effects at high doses to ensure safe and effective use in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the overall metabolic flux. The compound can affect the levels of metabolites within the cell, leading to changes in cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues or cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
6-phenylmethoxypyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-6-7-12(13-8-11)15-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPWAEVWZUALPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654768 | |
| Record name | 6-(Benzyloxy)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725256-57-5 | |
| Record name | 6-(Benzyloxy)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1,4]diazepane](/img/structure/B1519937.png)
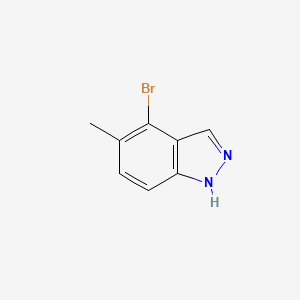
![4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride](/img/structure/B1519939.png)
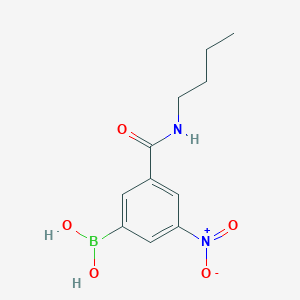
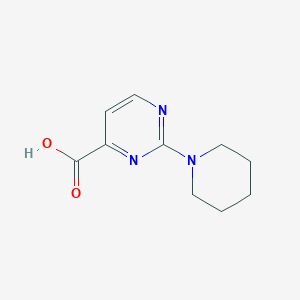
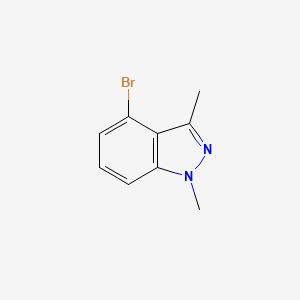
![tert-Butyl 4-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1519946.png)
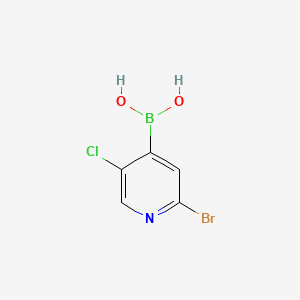
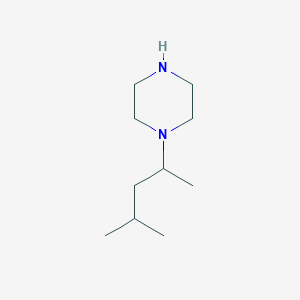

![Thieno[3,2-C]pyridin-3-amine](/img/structure/B1519955.png)


